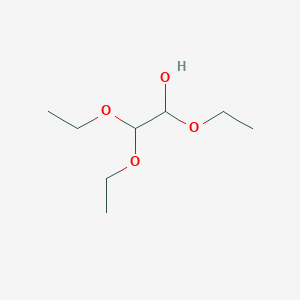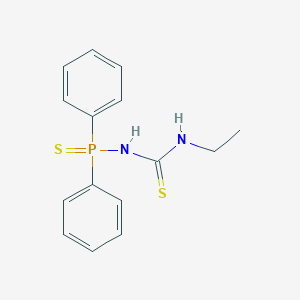
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an ethylcarbamothioyl group and a diphenylphosphinothioic amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide typically involves the reaction of ethyl isothiocyanate with diphenylphosphinothioic chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted amides and thioamides.
Applications De Recherche Scientifique
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Methylcarbamothioyl)-P,P-diphenylphosphinothioic amide
- N-(Propylcarbamothioyl)-P,P-diphenylphosphinothioic amide
- N-(Butylcarbamothioyl)-P,P-diphenylphosphinothioic amide
Uniqueness
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide is unique due to its specific ethylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industrial processes .
Propriétés
Numéro CAS |
112008-54-5 |
|---|---|
Formule moléculaire |
C15H17N2PS2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-diphenylphosphinothioyl-3-ethylthiourea |
InChI |
InChI=1S/C15H17N2PS2/c1-2-16-15(19)17-18(20,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,16,17,19,20) |
Clé InChI |
CPFCTPCMUXBIIW-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




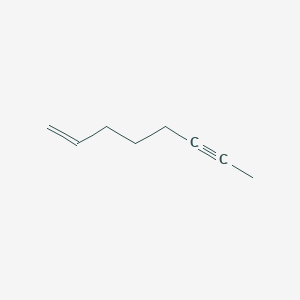
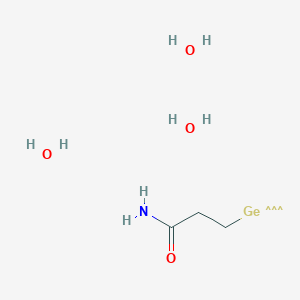


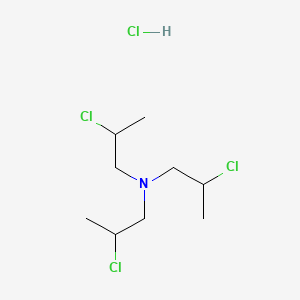
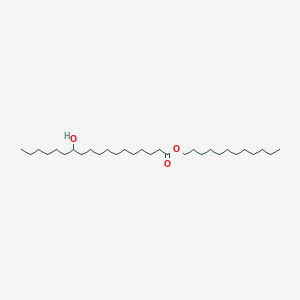
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)
![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
